8-(Trifluoromethoxy)quinolin-4-ol

Medicinal Chemistry ADME Lipophilicity

Optimize lipophilicity with a metabolically stable -OCF₃ building block (XLogP3 2.7) to enhance permeability over 8-methoxy (1.5) or 8-chloro (2.2) analogs. Enables exploration of distinct physicochemical space for SAR chemical library design. High-purity quinolin-4-ol core for medicinal chemistry probe development. Inquire for bulk.

Molecular Formula C10H6F3NO2
Molecular Weight 229.15 g/mol
CAS No. 40516-41-4
Cat. No. B1418938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(Trifluoromethoxy)quinolin-4-ol
CAS40516-41-4
Molecular FormulaC10H6F3NO2
Molecular Weight229.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)OC(F)(F)F)NC=CC2=O
InChIInChI=1S/C10H6F3NO2/c11-10(12,13)16-8-3-1-2-6-7(15)4-5-14-9(6)8/h1-5H,(H,14,15)
InChIKeyAMUUZJLMLDZNCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-(Trifluoromethoxy)quinolin-4-ol (CAS 40516-41-4) Technical Baseline and Procurement Profile


8-(Trifluoromethoxy)quinolin-4-ol (CAS: 40516-41-4) is a fluorinated quinoline building block with a molecular formula of C10H6F3NO2 and a molecular weight of 229.15 g/mol [1]. This compound is characterized by the presence of a metabolically stable trifluoromethoxy (-OCF3) group at the 8-position of the quinolin-4-ol core [2]. As a member of the quinoline family, it serves as a key intermediate in medicinal chemistry and materials science, where precise control over lipophilicity and electronic properties is critical for optimizing molecular interactions and pharmacokinetic profiles [3].

Why 8-(Trifluoromethoxy)quinolin-4-ol Cannot Be Interchanged with Common 8-Substituted Quinolin-4-ol Analogs


Generic substitution of 8-(Trifluoromethoxy)quinolin-4-ol with structurally similar 8-substituted analogs (e.g., 8-methoxy, 8-chloro, or 8-hydroxy derivatives) is not scientifically valid. These substitutions lead to significant, quantifiable changes in key physicochemical parameters that are central to rational drug design and material performance [1][2]. Specifically, the 8-substituent directly alters the compound's lipophilicity (XLogP3), polar surface area (TPSA), and molecular weight, which are critical determinants of a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile [3][4]. The following quantitative evidence demonstrates that the -OCF3 group confers a unique property set that is not replicated by -OCH3, -Cl, or -OH groups.

8-(Trifluoromethoxy)quinolin-4-ol: Quantified Differentiation Versus Analogs for Scientific Selection


Increased Lipophilicity (XLogP3) of 8-(Trifluoromethoxy)quinolin-4-ol Compared to Methoxy, Chloro, and Hydroxy Analogs

8-(Trifluoromethoxy)quinolin-4-ol exhibits significantly higher lipophilicity than its 8-methoxy, 8-chloro, and 8-hydroxy counterparts. This is a critical factor for improving membrane permeability, a key parameter in drug discovery [1][2][3].

Medicinal Chemistry ADME Lipophilicity

Class-Level Inference: 8-(Trifluoromethoxy)quinolin-4-ol as a Metabolically Stable Bioisostere for 8-Methoxyquinolin-4-ol

The trifluoromethoxy (-OCF3) group is a well-established bioisostere for the methoxy (-OCH3) group, often employed to enhance metabolic stability while increasing lipophilicity [1]. This class-level inference suggests that 8-(Trifluoromethoxy)quinolin-4-ol may offer improved resistance to oxidative metabolism by cytochrome P450 enzymes compared to its 8-methoxy analog, a common site of metabolic attack.

Medicinal Chemistry Drug Metabolism Isosteric Replacement

Comparative GHS Hazard Classification of 8-(Trifluoromethoxy)quinolin-4-ol vs. 8-Chloro-4-hydroxyquinoline

The Globally Harmonized System (GHS) hazard classifications indicate a distinct safety profile for 8-(Trifluoromethoxy)quinolin-4-ol when compared to its 8-chloro analog. The target compound is classified under a lower acute toxicity category [1][2].

Occupational Safety Chemical Handling Risk Assessment

Differentiation in Molecular Weight and Topological Polar Surface Area (TPSA) of 8-(Trifluoromethoxy)quinolin-4-ol vs. Analogs

The substitution with a -OCF3 group results in a distinct molecular weight and polar surface area profile compared to other 8-substituted quinolin-4-ols. These parameters are key inputs for quantitative structure-activity relationship (QSAR) models and for predicting drug-likeness [1][2][3].

Physicochemical Properties Druglikeness QSAR

Evidence-Based Application Scenarios for Procuring 8-(Trifluoromethoxy)quinolin-4-ol


Medicinal Chemistry: Lead Optimization Requiring Enhanced Lipophilicity and Metabolic Stability

This compound is an optimal building block for medicinal chemists seeking to improve the membrane permeability and metabolic stability of a lead series [1]. As established in Section 3, the -OCF3 group at the 8-position provides a quantifiable increase in lipophilicity (XLogP3 = 2.7) compared to 8-methoxy (XLogP3 = 1.5) and 8-chloro (XLogP3 = 2.2) analogs [2][3][4]. Furthermore, as a known bioisostere, it is strategically used to replace metabolically labile methoxy groups, potentially addressing issues of rapid clearance and low oral bioavailability in drug candidates [5].

Chemical Biology: Designing Tool Compounds with Improved Cellular Uptake

For the design of chemical probes where efficient cell penetration is paramount, the enhanced lipophilicity of 8-(Trifluoromethoxy)quinolin-4-ol (XLogP3 = 2.7) is a key differentiator [1]. The quantitative evidence shows it is more lipophilic than common alternatives like 8-methoxyquinolin-4-ol [2]. This property can be harnessed to ensure that a probe molecule reaches its intracellular target at an effective concentration, making it a more suitable core scaffold for this purpose than its less lipophilic counterparts.

Synthetic Chemistry: Accessing a Unique Physicochemical Space in Quinoline-Based Libraries

This compound serves as a critical building block for generating chemical libraries that explore a distinct region of physicochemical space. As detailed in the comparative data, it offers a unique combination of higher molecular weight (229.15 g/mol) and higher lipophilicity (XLogP3 = 2.7) compared to the methoxy and chloro analogs [1][2][3]. This specific profile is valuable for structure-activity relationship (SAR) studies aimed at understanding the impact of these properties on biological activity, target engagement, and overall drug-likeness [4].

Laboratory Procurement: Managing Safety Profiles in Chemical Handling

For procurement and laboratory managers, the difference in GHS hazard classification is a tangible factor. As indicated in the evidence, 8-(Trifluoromethoxy)quinolin-4-ol is classified as 'Harmful if swallowed' (H302), while its 8-chloro analog is classified as 'Toxic if swallowed' (H301) [1][3]. This distinction can influence safety assessments, choice of personal protective equipment, and disposal procedures, presenting a practical advantage for the trifluoromethoxy derivative in routine research operations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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